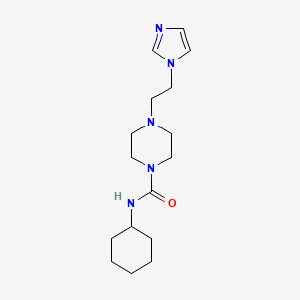

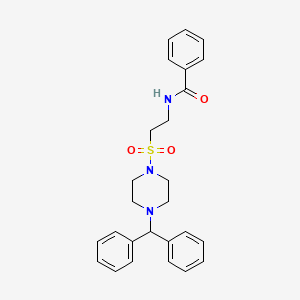

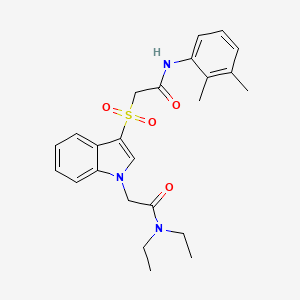

4-(2-(1H-咪唑-1-基)乙基)-N-环己基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with imidazole moieties, which are of interest due to their potential biological activities. For instance, the first paper describes the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties as new anti-tuberculosis agents. These compounds show excellent in vitro activity against drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis (MTB) .

Synthesis Analysis

The synthesis of related compounds involves the attachment of various amine moieties to the imidazole ring. Although the exact synthesis of 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide is not detailed, similar synthetic strategies could potentially be applied. The synthesis of imidazole-containing compounds typically requires careful selection of starting materials and reaction conditions to ensure the formation of the desired product .

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is crucial for their biological activity. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms, which can participate in hydrogen bonding and metal coordination. This feature is often exploited in drug design to enhance binding affinity to biological targets. The specific molecular interactions and structure-activity relationships of 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide would need to be studied to understand its potential as a therapeutic agent .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can vary depending on the substituents attached to the ring. The second paper discusses a derivatization reagent for carboxylic acids that contains an imidazole moiety, which reacts under mild conditions in the presence of pyridine and a carbodiimide. This suggests that imidazole compounds can be reactive under certain conditions, which could be relevant for the synthesis or further functionalization of 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of the imidazole ring can confer certain properties such as solubility in water, melting points, and stability. The fluorescence properties discussed in the second paper also highlight the potential for imidazole compounds to be used in analytical applications, such as high-performance liquid chromatography (HPLC) with fluorescence detection .

科学研究应用

抗癌应用

与4-(2-(1H-咪唑-1-基)乙基)-N-环己基哌嗪-1-甲酰胺相关的化合物在抗癌药物的开发中是一个关键领域。研究已经探索了将5-氨基咪唑-4-甲酸酰胺转化为咪唑并[5,1-d][1,2,3,5]噻二嗪-4(3H)-酮和咪唑并[1,5-a][1,3,5]三嗪-4(3H)-酮。这些化合物在结构上与临床使用的抗癌药物替莫唑胺和米托唑胺相关,通过新颖的合成途径和化学修饰展示了对肿瘤生长抑制的潜力(Wang et al., 1998)。

新化合物的合成

通过醛亚胺交叉偶联合成四取代咪唑和三取代噁唑的模块化合成代表了另一个重要的应用领域。这一过程有助于创造具有广泛生物活性的化合物,包括抗炎、抗菌和细胞静止性质。这些合成途径为构建含有咪唑环的复杂分子提供了一种多功能方法,咪唑环是许多药理活性化合物中的关键组成部分(Kison & Opatz, 2009)。

纳米颗粒促进合成

在绿色介质中研究三取代咪唑的纳米颗粒促进合成提供了一种环保的方法来创造这些化合物。在木炭上利用铜纳米颗粒作为催化剂,结合聚乙二醇(PEG)提供了一种高效且环保的方法来合成咪唑,咪唑是许多药理活性分子中的基础结构,包括杀真菌剂、质子泵抑制剂和抗溃疡剂(Khalifeh & Niknam, 2020)。

药物开发和分子相互作用

另一个重要的应用领域是药物开发和理解分子相互作用。研究集中在咪唑并[5,1-c][1,2,4]三嗪与亲核试剂的反应性上,显示了选择性形成单酰胺和合成复杂分子如咪唑并[1',5':3,4][1,2,4]三嗪[5,6-b][1,5]苯并噁唑啉的潜力。这些研究揭示了这些化合物复杂的化学行为,并为开发具有定制性能的新药物和材料开辟了途径(Sadchikova & Mokrushin, 2014)。

作用机制

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives are used as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .

安全和危害

The safety and hazards of imidazole and its derivatives can vary widely depending on their specific chemical structure. Some imidazole derivatives are used as medications and are generally safe for human use under the supervision of a healthcare provider, while others may be toxic or hazardous. Always refer to the specific safety data sheet (SDS) for information on a particular compound .

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising direction for future research .

属性

IUPAC Name |

N-cyclohexyl-4-(2-imidazol-1-ylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O/c22-16(18-15-4-2-1-3-5-15)21-12-10-19(11-13-21)8-9-20-7-6-17-14-20/h6-7,14-15H,1-5,8-13H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOBEQHNIYQNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2547953.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)

![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)